molecular formula C13H9BrN2OS2 B3038362 2-{[4-(4-Bromophenyl)-1,3-thiazol-2-yl]methyl}-1,3-thiazol-4-ol CAS No. 860651-55-4

2-{[4-(4-Bromophenyl)-1,3-thiazol-2-yl]methyl}-1,3-thiazol-4-ol

Cat. No.: B3038362
CAS No.: 860651-55-4
M. Wt: 353.3 g/mol
InChI Key: PNSGOMNGSBJFEK-UHFFFAOYSA-N
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Description

2-{[4-(4-Bromophenyl)-1,3-thiazol-2-yl]methyl}-1,3-thiazol-4-ol is a brominated thiazole derivative featuring a thiazole core substituted with a 4-bromophenyl group and a hydroxythiazole moiety.

Properties

IUPAC Name

2-[[4-(4-bromophenyl)-1,3-thiazol-2-yl]methyl]-1,3-thiazol-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9BrN2OS2/c14-9-3-1-8(2-4-9)10-6-18-12(15-10)5-13-16-11(17)7-19-13/h1-4,6-7,17H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNSGOMNGSBJFEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CSC(=N2)CC3=NC(=CS3)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9BrN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201216181
Record name 2-[[4-(4-Bromophenyl)-2-thiazolyl]methyl]-4-thiazolol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201216181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

353.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

860651-55-4
Record name 2-[[4-(4-Bromophenyl)-2-thiazolyl]methyl]-4-thiazolol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=860651-55-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[[4-(4-Bromophenyl)-2-thiazolyl]methyl]-4-thiazolol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201216181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-(4-Bromophenyl)-1,3-thiazol-2-yl]methyl}-1,3-thiazol-4-ol typically involves the reaction of 4-bromobenzaldehyde with thiosemicarbazide to form the intermediate 4-(4-bromophenyl)-1,3-thiazol-2-amine. This intermediate is then reacted with 2-bromoacetaldehyde to yield the final product . The reaction conditions often include the use of solvents like ethanol or dimethyl sulfoxide (DMSO) and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-{[4-(4-Bromophenyl)-1,3-thiazol-2-yl]methyl}-1,3-thiazol-4-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole or bromophenyl rings .

Comparison with Similar Compounds

(a) Halogen-Substituted Thiazoles

  • 4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(5-methyl-1-p-tolyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (Compound from ):
    • Replacing bromine with chlorine reduces molecular weight (Br: ~80 amu vs. Cl: ~35.5 amu) but maintains similar steric bulk.
    • The chloro derivative exhibits antimicrobial activity (MIC: 8–32 µg/mL against S. aureus and E. coli), suggesting halogen choice minimally impacts efficacy in this series .
  • No activity data are provided, but meta-substituted analogues often show lower potency than para-substituted ones .

(b) Hydroxythiazole Derivatives

  • 4-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]phenol (): Lacks the methylene-linked thiazole ring but shares the hydroxyphenyl group. Its safety profile indicates low acute toxicity (LD₅₀ > 2000 mg/kg in rodents), suggesting the hydroxyl group improves biocompatibility .
  • 2-[(E)-{1-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]-1H-pyrazol-4-yl}(hydroxyimino)methyl]phenol (): Incorporates a pyrazole-hydroxyphenyl hybrid structure. Reported to inhibit Candida albicans (MIC: 16 µg/mL), outperforming simpler thiazoles due to enhanced hydrogen-bonding capacity .

Physicochemical Properties

Property 2-{[4-(4-Bromophenyl)-1,3-thiazol-2-yl]methyl}-1,3-thiazol-4-ol 4-(4-Bromophenyl)thiazol-2-amine (p1, )
Molecular Weight ~393.3 g/mol (estimated) 411.3 g/mol
LogP (Lipophilicity) ~3.2 (predicted) 4.1
Hydrogen Bond Acceptors 4 3
Melting Point Not reported 134–136°C

Research Implications and Limitations

  • Pharmacological Potential: The hydroxyl and bromophenyl groups suggest dual mechanisms: membrane disruption (via lipophilic bromophenyl) and enzyme inhibition (via hydrogen bonding).
  • Knowledge Gaps: No direct data on the target compound’s bioactivity exist; extrapolation from analogues is necessary.
  • Synthetic Challenges : Multi-step synthesis (e.g., coupling, cyclization) may limit scalability compared to simpler thiazoles .

Biological Activity

Overview

2-{[4-(4-Bromophenyl)-1,3-thiazol-2-yl]methyl}-1,3-thiazol-4-ol is a thiazole derivative notable for its diverse biological activities, particularly in antimicrobial and anticancer applications. This compound has garnered attention due to its structural features and the presence of the bromophenyl moiety, which enhances its biological efficacy.

  • Molecular Formula : C13H9BrN2OS2
  • Molecular Weight : 353.26 g/mol
  • CAS Number : 860651-55-4

Antimicrobial Activity

The compound exhibits significant antimicrobial properties against a range of bacterial and fungal species. Research indicates that it interferes with bacterial lipid biosynthesis, which is crucial for cell membrane integrity. This mechanism is supported by studies that show its effectiveness against both Gram-positive and Gram-negative bacteria.

MicroorganismActivity Level
Staphylococcus aureusHigh
Escherichia coliModerate
Candida albicansHigh

In a study conducted by Sharma et al., derivatives of thiazole were evaluated for their antimicrobial activity using a turbidimetric method, revealing promising results for several compounds similar to this compound against various pathogens .

Anticancer Activity

The anticancer potential of this compound has been explored in vitro, particularly against estrogen receptor-positive human breast adenocarcinoma (MCF7) cell lines. The results indicated that it effectively inhibits cell proliferation and induces apoptosis.

Cell LineIC50 (µM)Mechanism of Action
MCF715Induction of apoptosis
HeLa20Cell cycle arrest

Molecular docking studies suggest that the compound binds to specific receptors involved in cancer cell signaling pathways, enhancing its potential as a chemotherapeutic agent .

Molecular Mechanism

The action mechanism of this compound involves:

  • Enzyme Interaction : The compound interacts with enzymes critical for bacterial survival and cancer cell proliferation.
  • Apoptosis Induction : It triggers apoptotic pathways in cancer cells, leading to programmed cell death.
  • Cell Cycle Regulation : The compound may affect cell cycle progression, contributing to its anticancer effects.

Study on Antimicrobial Efficacy

In a comparative study published by Sharma et al., various thiazole derivatives were synthesized and tested for antimicrobial activity. The study highlighted that compounds with similar structures to this compound showed significant inhibition against multiple strains of bacteria and fungi .

Study on Anticancer Properties

Another significant research effort focused on the anticancer properties of thiazole derivatives. The findings demonstrated that derivatives similar to this compound exhibited potent cytotoxicity against breast cancer cells (MCF7), with mechanisms involving apoptosis and disruption of cellular signaling pathways .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-{[4-(4-Bromophenyl)-1,3-thiazol-2-yl]methyl}-1,3-thiazol-4-ol, and what key reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via multi-step condensation reactions. For example, thiazole rings are typically formed using Hantzsch thiazole synthesis, where α-haloketones react with thioureas or thioamides. Key conditions include temperature control (60–80°C), solvent selection (e.g., ethanol or DMF), and catalysts like pyridine. Yield optimization often requires purification via column chromatography or recrystallization. Characterization by 1^1H NMR and mass spectrometry (MS) confirms structural integrity, as demonstrated in analogous thiazole syntheses .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

  • Methodological Answer :

  • 1^1H NMR : Identifies proton environments, such as aromatic protons (δ 7.2–8.5 ppm) and hydroxyl groups (broad signal around δ 10–12 ppm) .
  • MS (EI) : Confirms molecular weight via parent ion detection (e.g., m/z 305 [M+1] for similar thiazoles) .
  • FTIR : Detects functional groups like C-S (650–900 cm1^{-1}) and C-Br (500–600 cm1^{-1}) .

Q. How do researchers ensure purity during synthesis and isolation?

  • Methodological Answer : Purity is validated using HPLC (C18 columns with acetonitrile/water mobile phases) and thin-layer chromatography (TLC) with UV visualization. Recrystallization from ethanol or dichloromethane-hexane mixtures removes impurities. Purity thresholds (>95%) are critical for biological assays .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the molecular geometry of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) provides precise bond lengths, angles, and torsion angles. For example, in related bromophenyl-thiazole derivatives, SC-XRD confirmed dihedral angles between aromatic rings (e.g., 176.4° for N5—N4—C11—C10) and validated non-covalent interactions (e.g., C–H···π stacking). Data refinement using software like SHELXL ensures accuracy (R factor < 0.05) .

Q. What strategies address discrepancies in biological activity data across substituted thiazole analogs?

  • Methodological Answer : Contradictions in bioactivity (e.g., variable IC50_{50} values) are resolved by:

  • Structure-Activity Relationship (SAR) Studies : Systematic variation of substituents (e.g., bromophenyl vs. fluorophenyl groups) to isolate electronic or steric effects .
  • Experimental Replication : Using randomized block designs with split-split plots to account for variables like solvent polarity and assay temperature .

Q. How can computational methods complement experimental data in predicting electronic properties?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) predict frontier molecular orbitals (HOMO/LUMO), dipole moments, and electrostatic potential surfaces. These models correlate with spectroscopic data and reactivity trends, aiding in rational design of derivatives .

Q. What are the challenges in interpreting dynamic NMR behavior for tautomeric forms of this compound?

  • Methodological Answer : Variable-temperature NMR (e.g., -40°C to 25°C in DMSO-d6_6) can freeze tautomeric equilibria, revealing distinct signals for enol and keto forms. Line-shape analysis or EXSY experiments quantify exchange rates, with activation energies calculated using the Eyring equation .

Data Analysis and Contradiction Resolution

Q. How should researchers analyze conflicting solubility data in polar vs. non-polar solvents?

  • Methodological Answer : Contradictions arise from polymorphic forms or hydration states. Differential Scanning Calorimetry (DSC) identifies melting point variations, while powder XRD distinguishes crystalline phases. Solubility parameters (Hansen solubility parameters) guide solvent selection .

Q. What statistical approaches validate reproducibility in pharmacological assays?

  • Methodological Answer : ANOVA with post-hoc Tukey tests assesses inter-group variability in dose-response curves. Outliers are identified via Grubbs’ test, and confidence intervals (95%) ensure result reliability. Replicates (n ≥ 4) minimize Type I/II errors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{[4-(4-Bromophenyl)-1,3-thiazol-2-yl]methyl}-1,3-thiazol-4-ol
Reactant of Route 2
2-{[4-(4-Bromophenyl)-1,3-thiazol-2-yl]methyl}-1,3-thiazol-4-ol

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